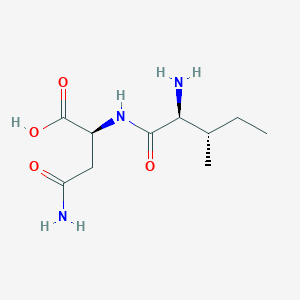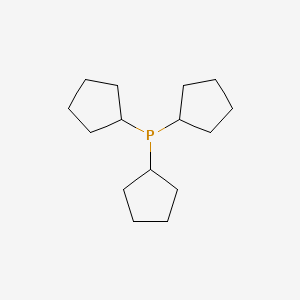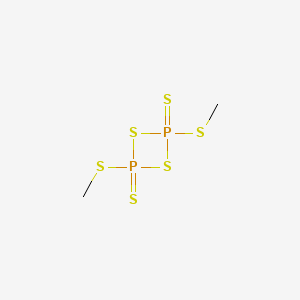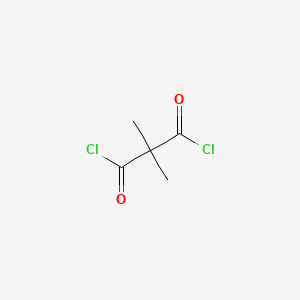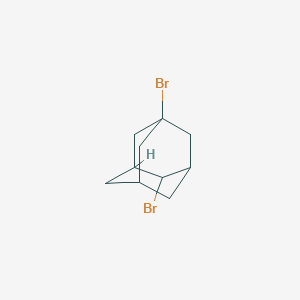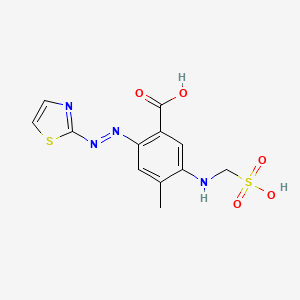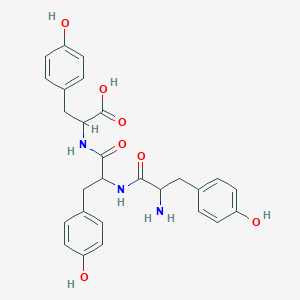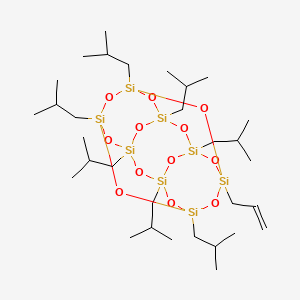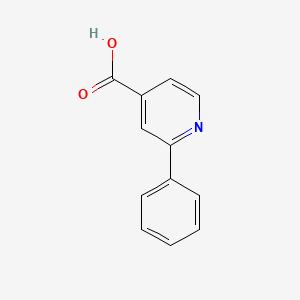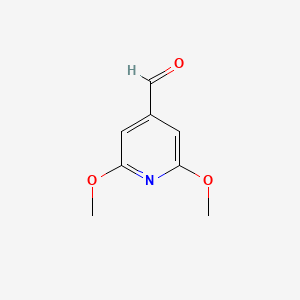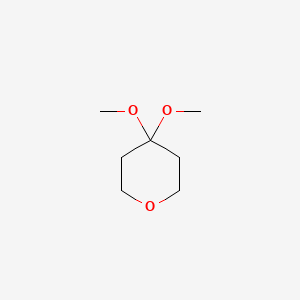
4,4-Diméthoxytétrahydro-4H-pyran
Vue d'ensemble
Description
4,4-Dimethoxy-tetrahydro-4H-pyran is an organic compound with the molecular formula C7H14O3. It is also known as tetrahydro-4H-pyran-4-one dimethyl acetal. This compound is characterized by a six-membered ring containing one oxygen atom and two methoxy groups attached to the same carbon atom. It is commonly used as a reagent in organic synthesis, particularly for protecting alcohols .
Applications De Recherche Scientifique
4,4-Dimethoxy-tetrahydro-4H-pyran is used in various scientific research applications, including:
Organic Synthesis: It serves as a protecting group for alcohols, allowing for selective reactions on other functional groups.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Biological Studies: The compound is used in the study of enzyme mechanisms and metabolic pathways
Safety and Hazards
“4,4-Dimethoxy-tetrahydro-4H-pyran” is classified as an irritant . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . In case of skin contact, it is advised to wash off immediately with plenty of water . In case of eye contact, rinse immediately with plenty of water .
Orientations Futures
“4,4-Dimethoxy-tetrahydro-4H-pyran” holds promise in scientific research due to its complex structure and varied properties. It offers a multitude of applications across different fields, making it an intriguing subject of study.
Relevant Papers
There are several papers related to “4,4-Dimethoxy-tetrahydro-4H-pyran”. For instance, Sigma-Aldrich has referenced a paper by H.C.P. Roelen et al. in their product description . Additionally, a review on the recent multicomponent synthesis of 4H-Pyran derivatives has been published in Bentham Science .
Mécanisme D'action
Target of Action
It is known to be a reagent for protecting alcohols , suggesting that its targets could be alcohol groups in various biochemical contexts.
Mode of Action
The mode of action of 4,4-Dimethoxy-tetrahydro-4H-pyran involves its interaction with its targets, likely alcohol groups, in a protective capacity .
Biochemical Pathways
Given its role as a protecting reagent for alcohols , it may influence pathways where alcohol groups play a crucial role.
Result of Action
As a protecting reagent for alcohols , it may prevent unwanted reactions involving these groups, thereby influencing the overall outcome of certain biochemical reactions.
Action Environment
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4-Dimethoxy-tetrahydro-4H-pyran can be synthesized from tetrahydro-4H-pyran-4-one and methanol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the acetal. The general reaction scheme is as follows:
Tetrahydro-4H-pyran-4-one+2MethanolAcid Catalyst4,4-Dimethoxy-tetrahydro-4H-pyran+Water
The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of 4,4-Dimethoxy-tetrahydro-4H-pyran follows a similar synthetic route but on a larger scale. The process involves continuous feeding of tetrahydro-4H-pyran-4-one and methanol into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to drive the reaction to completion. The final product is purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethoxy-tetrahydro-4H-pyran undergoes various chemical reactions, including:
Hydrolysis: The acetal group can be hydrolyzed back to the corresponding tetrahydro-4H-pyran-4-one and methanol in the presence of an acid or base.
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Tetrahydro-4H-pyran-4-one and methanol.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Products with different functional groups replacing the methoxy groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-4H-pyran-4-one: The parent compound from which 4,4-Dimethoxy-tetrahydro-4H-pyran is derived.
4-Methoxytetrahydro-4H-pyran: A related compound with one methoxy group.
Tetrahydro-2H-pyran-4-one dimethyl acetal: Another acetal derivative with similar properties.
Uniqueness
4,4-Dimethoxy-tetrahydro-4H-pyran is unique due to its dual methoxy groups, which provide enhanced stability and protection for alcohols compared to mono-methoxy derivatives. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are required .
Propriétés
IUPAC Name |
4,4-dimethoxyoxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-8-7(9-2)3-5-10-6-4-7/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZWVZPRCICVPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391695 | |
| Record name | 4,4-dimethoxyoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28218-71-5 | |
| Record name | 4,4-dimethoxyoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


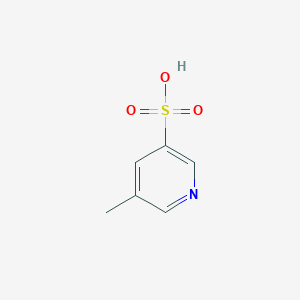
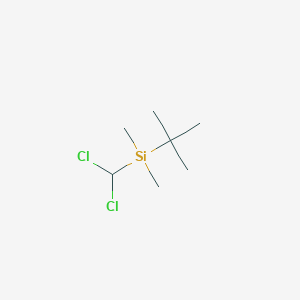
![1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol](/img/structure/B1587359.png)
